molecular formula C10H11N5O B4334990 5-[(Pyridin-3-Ylmethyl)amino]-1h-Pyrazole-4-Carboxamide CAS No. 1015844-93-5

5-[(Pyridin-3-Ylmethyl)amino]-1h-Pyrazole-4-Carboxamide

Cat. No.: B4334990
CAS No.: 1015844-93-5
M. Wt: 217.23 g/mol
InChI Key: LBLVYSJDBWSBHZ-UHFFFAOYSA-N
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Description

5-[(Pyridin-3-Ylmethyl)amino]-1h-Pyrazole-4-Carboxamide is a heterocyclic compound that features both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Pyridin-3-Ylmethyl)amino]-1h-Pyrazole-4-Carboxamide typically involves the reaction of a pyrazole derivative with a pyridine derivative. One common method involves the condensation of 3-aminomethylpyridine with a pyrazole-4-carboxylic acid derivative under appropriate conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[(Pyridin-3-Ylmethyl)amino]-1h-Pyrazole-4-Carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

5-[(Pyridin-3-Ylmethyl)amino]-1h-Pyrazole-4-Carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Pyridin-3-Ylmethyl)amino]-1h-Pyrazole-4-Carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Pyridin-3-Ylmethyl)amino]-1h-Pyrazole-4-Carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1015844-93-5

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

5-(pyridin-3-ylmethylamino)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C10H11N5O/c11-9(16)8-6-14-15-10(8)13-5-7-2-1-3-12-4-7/h1-4,6H,5H2,(H2,11,16)(H2,13,14,15)

InChI Key

LBLVYSJDBWSBHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=NN2)C(=O)N

Origin of Product

United States

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